3,3'-Iminodipropionitrile
Overview
Description
3,3’-Iminodipropionitrile is a chemical compound with the molecular formula C6H9N3. It is a clear, colorless to light yellow liquid that is soluble in water and has a density of 1.02 g/mL at 25°C . This compound is known for its neurotoxic properties and has been extensively studied for its effects on the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Iminodipropionitrile can be synthesized through the reaction of acrylonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, 3,3’-Iminodipropionitrile is produced using similar methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: 3,3’-Iminodipropionitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced to form various amines.
Substitution: It can participate in substitution reactions where one of the nitrile groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted nitriles.
Scientific Research Applications
3,3’-Iminodipropionitrile has several applications in scientific research:
Neurotoxicity Studies: It is used as a model compound to study neurotoxicity and neurodegenerative diseases such as amyotrophic lateral sclerosis.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Research: Researchers use it to investigate the effects of neurotoxins on cellular structures and functions.
Industrial Applications: It is used in the production of various chemicals and materials.
Mechanism of Action
3,3’-Iminodipropionitrile exerts its effects primarily through its neurotoxic properties. It causes proximal axonopathies in the spinal cord and brain stem by interrupting slow axonal transport, leading to the accumulation of neurofilaments . This disruption results in the progressive atrophy of distal axons, secondary demyelination, and gliosis . The compound specifically affects neurofilament proteins, causing their loss in the nerve terminals .
Comparison with Similar Compounds
- 3-Aminopropionitrile
- 3-Methylaminopropionitrile
- Propionitrile
Comparison: 3,3’-Iminodipropionitrile is unique due to its specific neurotoxic effects, which are not observed in similar compounds like 3-Aminopropionitrile and 3-Methylaminopropionitrile . While these compounds may share some chemical properties, their biological effects and applications differ significantly .
Properties
IUPAC Name |
3-(2-cyanoethylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAJRGRUGUQKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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DSSTOX Substance ID |
DTXSID2041464 | |
Record name | 3,3'-Iminobispropanenitrile | |
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Molecular Weight |
123.16 g/mol | |
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Physical Description |
3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline] | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | beta,beta'-Iminodipropionitrile | |
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Boiling Point |
343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
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Flash Point |
230 °F (NTP, 1992), 110 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Density |
1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Vapor Density |
3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1) | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Vapor Pressure |
1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | beta,beta'-Iminodipropionitrile | |
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Mechanism of Action |
IDPN INDUCES MUCH OF ITS NEUROFILAMENT & AXONAL PATHOLOGY BY WAY OF A SELECTIVE INHIBITION OF SLOW AXOPLASMIC TRANSPORT., (3)H-URIDINE WAS SC INJECTED INTO MICE & AUTORADIOGRAPHS OF SPINAL GANGLIONS AT DIFFERENT INTERVALS PREPD. BY STATISTICAL ANALYSIS OF GRAIN COUNTS IT WAS FOUND THAT, IN NORMAL MICE 1 HR AFTER INJECTION OF PRECURSOR, MOST OF GRAINS WERE LOCALIZED OVER NUCLEUS, 24 HR LATER THEY HAD MIGRATED INTO CYTOPLASM. WHEN MICE RENDERED HYPERACTIVE BY IDPN, THERE WAS INCR LABELLING OF NUCLEAR & CYTOPLASMIC RNA AFTER 1 HR & DECR LABELLING AFTER 24 HR. STATE OF HYPERACTIVITY IS APPARENTLY ASSOC WITH INCR SYNTH & DISAPPEARANCE OF RNA FROM NEURONAL CELL BODIES., BIOGENIC AMINE MOST AFFECTED BY ADMIN TO RATS IN IP DAILY DOSES OF 300 MG/KG FOR 7 DAYS WAS SEROTONIN (5-HT). ON DAY 7, STRIATAL 5-HT LEVELS INCR & ITS METAB, 5-HYDROXYINDOLEACETIC ACID (5-HIAA) LEVELS DECR WHILE IN MEDULLA & MIDBRAIN, 5-HIAA LEVELS INCR. ON DAY 14, SIGNIFICANT REDUCTIONS IN BOTH 5-HT, THE MIDBRAIN, STRIATUM & CORTEX, & 5-HIAA, IN ALL REGIONS EXCEPT THE CORTEX WERE OBSERVED. NOREPINEPHRINE (NE) WAS MARKEDLY INCR IN MEDULLA, MIDBRAIN & STRIATUM ON DAY 7, WHEREAS ON DAY 14 IT WAS WITHIN NORMAL RANGE IN THESE SAME REGIONS. WITH EXCEPTION OF SLIGHT, BUT SIGNIFICANT, INCR IN CORTEX ON DAY 7, DOPAMINE LEVELS IN ALL REGIONS WERE RELATIVELY UNAFFECTED ON DAY 7 & 14., MALE RATS WERE INJECTED SC DAILY WITH 20 MG IDPN FOR 6 DAYS. NEUROLOGICAL SYNDROMES WERE PREVENTED BY L-THYROXINE 200 GAMMA SC. BRAIN GAMMA-AMINOBUTYRIC ACID (GABA) LEVELS INCR SIGNIFICANTLY. BRAIN GLUTAMIC & ASPARTIC ACID LEVELS WERE ALSO INCR, BUT THESE INCR WERE PREVENTED BY L-THYROXINE., For more Mechanism of Action (Complete) data for BETA,BETA'-IMINODIPROPIONITRILE (7 total), please visit the HSDB record page. | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-94-4, 68412-52-2 | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | 3,3′-Iminodipropionitrile | |
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Record name | beta,beta'-Iminodipropionitrile | |
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Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
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Melting Point |
21 °F (NTP, 1992), -5.50 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.